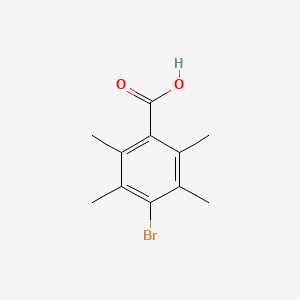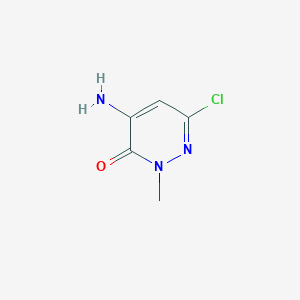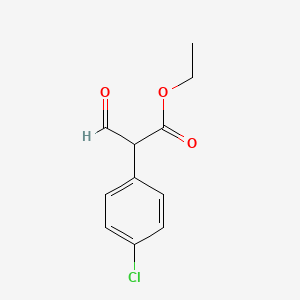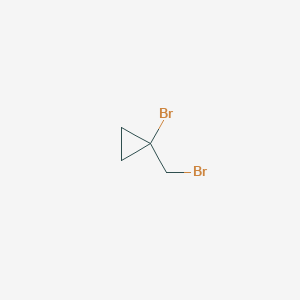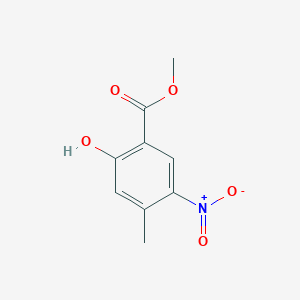![molecular formula C14H6N2O B3260984 Dibenzo[b,d]furan-3,7-dicarbonitrile CAS No. 33763-36-9](/img/structure/B3260984.png)
Dibenzo[b,d]furan-3,7-dicarbonitrile
Übersicht
Beschreibung
Dibenzo[b,d]furan-3,7-dicarbonitrile is an organic compound with the molecular formula C14H6N2O It is a derivative of dibenzofuran, featuring two cyano groups at the 3 and 7 positions of the dibenzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]furan-3,7-dicarbonitrile typically involves the cyclization of substituted biphenyls or the O-arylation of substituted phenols followed by cyclization of diaryl ethers . One common method includes the use of metal complex catalysis to facilitate the formation of the dibenzofuran core . Additionally, photochemical reactions have been explored for the preparation of dibenzofuran derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar synthetic routes as described above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo[b,d]furan-3,7-dicarbonitrile undergoes various chemical reactions, including:
Electrophilic substitution reactions: Such as halogenation and Friedel-Crafts reactions.
Nucleophilic substitution reactions: Involving the cyano groups.
Oxidation and reduction reactions: Modifying the functional groups attached to the dibenzofuran core.
Common Reagents and Conditions
Halogenation: Typically involves reagents like chlorine or bromine in the presence of a catalyst.
Friedel-Crafts reactions: Often use aluminum chloride (AlCl3) as a catalyst.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Commonly employs reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated dibenzofuran derivatives, while Friedel-Crafts reactions can introduce various alkyl or acyl groups onto the dibenzofuran core .
Wissenschaftliche Forschungsanwendungen
Dibenzo[b,d]furan-3,7-dicarbonitrile has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of dibenzo[b,d]furan-3,7-dicarbonitrile involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound, which lacks the cyano groups at the 3 and 7 positions.
3,7-Bis(dodecyloxy)dibenzofuran-2,8-dicarbonitrile: A derivative with additional alkoxy groups.
Uniqueness
Dibenzo[b,d]furan-3,7-dicarbonitrile is unique due to the presence of cyano groups, which can significantly alter its chemical reactivity and potential applications compared to its parent compound and other derivatives. These cyano groups can participate in various chemical reactions, making this compound a versatile building block for the synthesis of more complex molecules.
Eigenschaften
IUPAC Name |
dibenzofuran-3,7-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O/c15-7-9-1-3-11-12-4-2-10(8-16)6-14(12)17-13(11)5-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEXKVZOURGOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC3=C2C=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

